(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis and structural analysis of derivatives of (3-Aminopyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone. For instance, novel methods for synthesizing related pyrazole and pyridine derivatives have been developed, leveraging their potential in creating complex molecular architectures. These methods often involve multi-step reactions, providing access to a wide range of structurally diverse compounds (Hafez, El-Gazzar, & Al-Hussain, 2016). Crystallographic studies offer insights into the molecular configurations, hydrogen bonding, and intermolecular interactions of these compounds, contributing to a deeper understanding of their chemical properties (Cao, Dong, Shen, & Dong, 2010).
Biological Activities
The synthesized derivatives have been evaluated for various biological activities, including antimicrobial and anticancer effects. For example, some compounds exhibit significant inhibition against human pathogenic bacteria, demonstrating their potential as novel antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018). In the realm of cancer research, specific derivatives have shown promising cytotoxic activities against cancer cell lines, highlighting their potential application in anticancer therapies (Joksović, Marković, Juranić, Stanojković, Jovanović, Damljanović, Szécsényi, Todorović, Trifunović, & Vukićević, 2009).
Theoretical and Computational Studies
Computational and theoretical studies complement experimental research, providing valuable insights into the electronic structures, stability, and reactivity of these compounds. Density Functional Theory (DFT) calculations, for instance, help predict the properties of synthesized compounds, facilitating the design of molecules with desired characteristics for specific applications (Huang et al., 2021).
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-4-13-9(5-12-7)10(15)14-3-2-8(11)6-14/h4-5,8H,2-3,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGQSXYTXSULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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